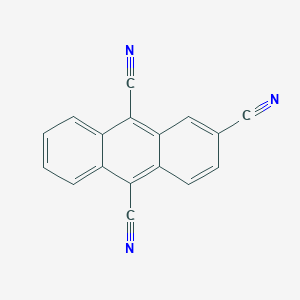

Anthracene-2,9,10-tricarbonitrile

Description

Significance of Polycyclic Aromatic Hydrocarbons in Contemporary Materials Science

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic molecules composed of fused aromatic rings. Their extended π-conjugated systems endow them with unique electronic properties, making them exceptional candidates for use in a variety of applications. mdpi.comnih.gov Anthracene (B1667546), a simple three-ring PAH, serves as a fundamental building block in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaic devices. mdpi.com The inherent planarity and rigidity of the anthracene core facilitate strong intermolecular π-π stacking interactions, which are crucial for efficient charge transport in organic electronic devices. mdpi.com The ability to functionalize the anthracene backbone allows for the fine-tuning of its properties, leading to materials with enhanced stability, processability, and performance. nih.gov

Mechanistic Influence of Cyano Substituents on Aromatic System Electronic and Photophysical Properties

The introduction of cyano (–C≡N) groups onto an aromatic system has a profound impact on its electronic and photophysical characteristics. The cyano group is a strong electron-withdrawing group due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. This electron-withdrawing effect significantly lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the aromatic system.

This modulation of frontier orbital energies is a key strategy in the design of n-type organic semiconductors, which are essential for the fabrication of complementary logic circuits. Furthermore, the strong dipole moment of the cyano group can influence the molecular packing in the solid state, often promoting favorable arrangements for charge transport. From a photophysical perspective, cyano-substitution can lead to significant shifts in absorption and emission spectra, and can influence the fluorescence quantum yield and lifetime of the molecule. In some cases, the introduction of cyano groups can enhance intramolecular charge transfer (ICT) character, leading to unique photophysical phenomena.

Current Research Landscape of Anthracene-Based Molecular Scaffolds

The current research on anthracene-based molecular scaffolds is vibrant and multifaceted, with a strong focus on developing materials for organic electronics. Scientists are exploring a wide array of synthetic methodologies to create novel anthracene derivatives with tailored properties. nih.gov These strategies include cross-coupling reactions to introduce various substituents, as well as more complex cyclization reactions to build upon the anthracene core. nih.gov

A significant area of investigation involves the synthesis of 9,10-disubstituted anthracenes, as substitution at these positions can effectively tune the electronic properties without significantly disrupting the aromaticity of the core. mdpi.com While a plethora of research exists on mono- and di-substituted anthracenes, including those with cyano groups, detailed investigations into polysubstituted derivatives like Anthracene-2,9,10-tricarbonitrile are less common in publicly accessible literature. The exploration of such polysubstituted systems represents a frontier in the field, promising access to materials with even more precisely controlled properties.

While specific experimental research on this compound is not widely available in the public domain, its properties can be inferred from the well-established principles of physical organic chemistry and the extensive research on related cyano-substituted anthracenes. The presence of three strong electron-withdrawing cyano groups is expected to result in a molecule with a very low-lying LUMO, making it a strong candidate for an n-type organic semiconductor. The substitution pattern, with cyano groups at the 2, 9, and 10 positions, would create a highly polar molecule with a unique electronic distribution.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₇H₇N₃ |

| Molecular Weight | 253.26 g/mol |

| CAS Number | 131357-85-2 |

| Predicted Appearance | Crystalline solid |

| Predicted Solubility | Soluble in polar organic solvents |

Properties

CAS No. |

131357-85-2 |

|---|---|

Molecular Formula |

C17H7N3 |

Molecular Weight |

253.26 g/mol |

IUPAC Name |

anthracene-2,9,10-tricarbonitrile |

InChI |

InChI=1S/C17H7N3/c18-8-11-5-6-14-15(7-11)17(10-20)13-4-2-1-3-12(13)16(14)9-19/h1-7H |

InChI Key |

JGWSCBKUFCAADX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC(=CC3=C2C#N)C#N)C#N |

Origin of Product |

United States |

Synthetic Methodologies for Anthracene 2,9,10 Tricarbonitrile

Historical Context and Evolution of Anthracene (B1667546) Nitrile Synthesis

The journey to synthesizing complex anthracene nitriles is built upon a long history of functionalizing the parent anthracene molecule. Early methods focused on electrophilic substitution reactions, which predominantly occur at the highly reactive 9 and 10 positions. Classic reactions like nitration and halogenation provided initial entry points to functionalized anthracenes. researchgate.netjksus.org These groups could then, in principle, be converted to nitriles, although such multi-step sequences often suffered from low yields and harsh conditions.

A significant advancement in anthracene nitrile synthesis was the development of methods to directly introduce cyano groups. A pivotal strategy involves the use of 9,10-anthraquinone as a stable and readily available starting material. wikipedia.org This approach circumvents the high reactivity of the anthracene core and allows for controlled functionalization. The conversion of 9,10-anthraquinone to 9,10-dicyanoanthracene (B74266) (DCA) represents a cornerstone in the synthesis of polycyanoanthracenes. researchgate.net Another established route involves the substitution of pre-installed groups, such as halogens. For instance, 9,10-dibromoanthracene (B139309) can be prepared by the bromination of anthracene and subsequently converted to 9,10-dicyanoanthracene via cyanation. researchgate.netgoogle.com These foundational methods for creating dicyanoanthracene set the stage for more complex, regioselective syntheses aimed at producing tricarbonitrile derivatives.

Targeted Synthetic Routes to Anthracene-2,9,10-tricarbonitrile

Achieving the specific 2,9,10-tricarbonitrile substitution pattern requires a multi-step, regiocontrolled synthetic plan. Direct, one-pot tricyanation of anthracene is not feasible due to the difficulty in controlling the position of substitution. Therefore, a strategic, stepwise approach is necessary.

Strategic Design and Selection of Precursors for Multi-Cyanoanthracenes

The synthesis of this compound logically begins with a precursor that already contains functionality at the desired positions, which can then be converted into nitrile groups. A common and effective strategy is to start with a substituted 9,10-anthraquinone. wikipedia.orgrsc.org

A plausible synthetic pathway would commence with a 2-substituted-9,10-anthraquinone. For example, 2-aminoanthraquinone (B85984) or 2-bromoanthraquinone (B1267325) are commercially available or readily synthesized precursors. chemicalbook.com These molecules provide the handle for introducing the nitrile group at the 2-position, while the quinone structure is the ideal precursor for the 9- and 10-cyano groups.

Table 1: Potential Precursors for this compound Synthesis

| Precursor Molecule | Rationale for Selection |

| 2-Amino-9,10-anthraquinone | The amino group can be converted to a nitrile via the Sandmeyer reaction. wikipedia.orgorganic-chemistry.org The quinone carbonyls are precursors for the 9,10-cyano groups. |

| 2-Bromo-9,10-anthraquinone | The bromo group can be substituted with a cyanide, often using a copper(I) cyanide or a palladium-catalyzed reaction. researchgate.netnbinno.com The quinone is the precursor for the 9,10-cyano groups. |

| 2-Amino-9,10-dicyanoanthracene | A more advanced intermediate where the 9,10-dicyano functionality is already installed. Requires subsequent functionalization of the amino group. |

| 2-Bromo-9,10-dicyanoanthracene | An alternative advanced intermediate. The bromo group offers a site for cyanation. nbinno.com |

Elucidation of Reaction Mechanisms and Pathways for Tricarbonitrile Formation

A likely synthetic sequence starting from 2-amino-9,10-anthraquinone would involve two key transformations:

Cyanation of the Quinone: The conversion of the 9,10-anthraquinone core to the 9,10-dicyanoanthracene system. This is typically a two-step process. First, the quinone is treated with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), which adds to the carbonyl groups. The resulting intermediate is then subjected to an aromatization step, often involving a reagent that facilitates the elimination of the oxygen-based groups and re-establishes the aromatic anthracene core, now bearing cyano groups at the 9 and 10 positions.

Conversion of the Amino Group: The amino group at the 2-position of the newly formed 2-amino-9,10-dicyanoanthracene is converted to a nitrile. The classic method for this transformation is the Sandmeyer reaction . wikipedia.org This reaction involves the diazotization of the primary aromatic amine using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate is then treated with a copper(I) cyanide (CuCN) solution, which facilitates the replacement of the diazonium group with a cyano group via a radical-nucleophilic aromatic substitution mechanism. wikipedia.orgnih.gov

An alternative route starting from 2-bromo-9,10-dicyanoanthracene would involve a nucleophilic aromatic substitution or transition-metal-catalyzed cyanation to replace the bromine atom.

Regioselective Functionalization Strategies at the 2, 9, and 10 Positions of the Anthracene Core

Regioselectivity is the critical challenge in this synthesis, and it is primarily controlled by the choice of starting material and the sequence of reactions. libretexts.orgumn.edu

Positions 9 and 10: The use of a 9,10-anthraquinone precursor inherently directs the first two cyanation steps to the 9 and 10 positions. This is one of the most reliable methods for achieving this specific substitution pattern.

Position 2: Introducing the third cyano group specifically at the 2-position is achieved by starting with a precursor that is already functionalized at that location (e.g., 2-amino or 2-bromoanthraquinone). chemicalbook.com The inertness of the other C-H bonds on the outer aromatic rings under the conditions of the Sandmeyer reaction or catalyzed substitution ensures that the cyanation occurs only at the desired position. Direct cyanation of 9,10-dicyanoanthracene would be unselective and is therefore not a viable strategy. nih.govnih.govorganic-chemistry.org The order of reactions is paramount: installing the 2-position functionality (or a precursor to it) before the final cyanation step is key to success. libretexts.org

Advanced Purification and Isolation Techniques for Polycarbonitrile Anthracenes

The purification of the final product, this compound, and its synthetic intermediates is crucial for obtaining material with the high purity required for materials science applications. Due to the planar and rigid structure of polycyclic aromatic compounds, they are often crystalline solids, but may have poor solubility.

Standard purification techniques include:

Column Chromatography: This is a fundamental technique for separating the desired product from byproducts and unreacted starting materials. Silica gel is a common stationary phase, with an appropriate solvent system (eluent) chosen based on the polarity of the compounds. researchgate.net

Recrystallization: This is a highly effective method for purifying solid compounds. The crude product is dissolved in a minimum amount of a suitable hot solvent, and as the solution cools, the pure product crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical.

Solvent Extraction: This can be used to remove certain impurities. For instance, washing the crude product with specific solvents can selectively remove unwanted side products. nih.gov

Sublimation: For highly stable aromatic compounds, vacuum sublimation can be an excellent final purification step, as it can remove non-volatile impurities and yield very pure crystalline material.

In some cases, specialized techniques like azeotropic distillation can be employed to remove stubborn impurities from nitrile-containing compounds. google.com Adsorption techniques using materials like activated carbon can also be used to remove polycyclic aromatic impurities. aaqr.org

Scalability and Process Optimization Considerations in Laboratory Synthesis

Transitioning a multi-step synthesis from a small laboratory scale (milligrams) to a larger, preparative scale (grams or more) presents several challenges. nih.gov

Reagent Cost and Safety: The cost and hazards associated with reagents become more significant at a larger scale. For example, cyanide sources like CuCN or TMSCN are highly toxic and require stringent safety protocols. The use of expensive catalysts or reagents may render a route impractical for large-scale production.

Work-up and Purification: Procedures that are simple on a small scale, such as extraction with large volumes of solvent or chromatographic purification, can become cumbersome and inefficient on a larger scale. nih.gov Developing scalable purification methods, such as optimized crystallization protocols, is essential.

Reaction Conditions: Maintaining consistent heating and stirring in larger reaction vessels can be challenging and may affect reaction outcomes and yields. The management of exotherms in reactions like diazotization becomes more critical on a larger scale.

For the synthesis of this compound, a key optimization point would be the Sandmeyer reaction step, ensuring complete diazotization and efficient substitution to minimize the formation of side products, which would complicate the final purification. nih.govnih.gov

Electronic Structure and Advanced Spectroscopic Characterization of Anthracene 2,9,10 Tricarbonitrile

Frontier Molecular Orbital Analysis (HOMO/LUMO Energy Levels)

Quantitative Impact of Cyano Groups on Molecular Electronic Configuration

The introduction of cyano (–CN) groups, which are potent electron-withdrawing substituents, profoundly alters the electronic landscape of the anthracene (B1667546) core. nih.gov These groups significantly stabilize both the HOMO and LUMO energy levels, effectively lowering their energy values. nih.gov This stabilization arises from the inductive effect and mesomeric resonance of the nitrile functionalities, which pull electron density from the π-conjugated system of the anthracene. nih.gov

Studies on cyano-substituted polycyclic aromatic hydrocarbons (PAHs) confirm that the attachment of –CN groups increases both the electron affinity (EA) and ionization potential (IP) of the molecule. nih.gov Consequently, both the HOMO and LUMO levels are shifted to lower energies by a roughly equivalent amount. nih.gov This phenomenon means that while the absolute orbital energies are lowered, the HOMO-LUMO energy gap remains largely unchanged upon cyano substitution. nih.gov The nitrile groups enhance the molecule's stability against photo-oxidation and improve thermal stability. nih.gov Theoretical studies on various substituted anthracenes show a clear trend where electron-withdrawing groups like cyano and nitro groups lower the HOMO and LUMO energies compared to the unsubstituted anthracene. rsc.org

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Anthracene | -5.46 | -1.93 | 3.53 |

| 2-Cyanoanthracene | -5.74 | -2.31 | 3.43 |

| 9-Cyanoanthracene | -5.71 | -2.30 | 3.41 |

| 9,10-Dicyanoanthracene (B74266) | -5.96 | -2.67 | 3.29 |

Theoretical Predictions of Electronic States and Orbital Interactions

Theoretical investigations using Density Functional Theory (DFT) provide detailed insights into the electronic states and orbital distributions of cyano-anthracene derivatives. researchgate.net For the parent anthracene molecule, the lowest energy electronic excitations are predominantly due to HOMO→LUMO transitions. researchgate.net The HOMO is typically characterized by a π-orbital distributed across the molecule, while the LUMO is a π*-antibonding orbital.

Upon substitution with three cyano groups at the 2, 9, and 10 positions, the electron density distribution of these frontier orbitals is significantly modified. The electron-withdrawing nature of the cyano groups causes a notable localization of the LUMO on and around these substituents and the central ring of the anthracene core. Conversely, the HOMO remains largely distributed over the anthracene π-system, though it is also lowered in energy. This spatial separation and modification of the frontier orbitals are crucial for the molecule's application in organic electronics, as it influences charge transport and optical properties. nanoscience.or.kr DFT calculations are essential for predicting these effects and designing materials with tailored electronic characteristics. researchgate.net

Advanced Spectroscopic Probes for Electronic Structure Elucidation

A combination of advanced spectroscopic techniques is employed to experimentally validate theoretical predictions and provide a comprehensive picture of the electronic and geometric structure of Anthracene-2,9,10-tricarbonitrile.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution ¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the molecular structure. In the ¹H NMR spectrum of anthracene, characteristic signals appear in the aromatic region, typically between 7.4 and 8.6 ppm. researchgate.netresearchgate.net For this compound, the introduction of electronegative cyano groups at the 2, 9, and 10 positions would induce downfield shifts for the adjacent protons due to deshielding effects. The proton at the C1 position, being in the peri position relative to the C9-cyano group, would experience a particularly strong deshielding effect.

In ¹³C NMR spectroscopy, the number of distinct signals reveals the molecule's symmetry. careerendeavour.com Unsubstituted anthracene, with its D2h symmetry, shows only four unique carbon signals. careerendeavour.com The substitution pattern of this compound breaks this symmetry, leading to a more complex spectrum with a greater number of signals. The carbons directly bonded to the cyano groups (C2, C9, C10) and the cyano carbons themselves would exhibit characteristic chemical shifts, readily distinguishable from the other aromatic carbons.

| Nucleus | Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | H1 | ~8.6 - 8.8 |

| H3 | ~8.0 - 8.2 | |

| H4 | ~7.8 - 8.0 | |

| H5, H8 | ~7.6 - 7.8 | |

| H6, H7 | ~7.5 - 7.7 | |

| - | - | |

| - | - | |

| ¹³C | C-CN (C2, C9, C10) | ~110 - 115 |

| -CN | ~117 - 120 | |

| Quaternary Carbons | ~130 - 135 | |

| CH Carbons | ~125 - 130 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis absorption spectroscopy probes the electronic transitions between molecular orbitals. Anthracene itself displays a characteristic absorption spectrum with several distinct bands corresponding to π→π* transitions. researchgate.netnist.gov The most intense, lowest-energy absorption band for anthracene is found around 375-380 nm. researchgate.netquora.com

The addition of cyano groups to the anthracene core is expected to cause a bathochromic (red) shift in the absorption maxima. researchgate.netlibretexts.org This shift occurs because the electron-withdrawing cyano groups lower the energy of the LUMO more significantly than the HOMO, thereby reducing the HOMO-LUMO gap and the energy required for the electronic transition. quora.comrsc.org The vibronic fine structure, which is prominent in the spectrum of unsubstituted anthracene, may also be altered, potentially becoming less resolved due to increased intermolecular interactions and changes in molecular geometry induced by the bulky substituents. researchgate.net

| Compound | λmax (nm) | Solvent |

|---|---|---|

| Anthracene | 375, 356, 339 | Cyclohexane |

| 9,10-Dicyanoanthracene | ~400 | Various |

| This compound (Predicted) | >400 | - |

X-ray Photoelectron Spectroscopy (XPS) for Core-Level Electronic Structure Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical environment of atoms by measuring the binding energies of their core-level electrons. For this compound, XPS can distinguish between different carbon and nitrogen environments.

The C 1s spectrum would be complex, with distinct peaks for the aromatic carbons of the anthracene rings and a separate, shifted peak for the carbons of the cyano groups. Furthermore, the aromatic carbons would show a range of binding energies depending on their proximity to the electron-withdrawing nitrile substituents. The N 1s spectrum would show a single primary peak corresponding to the nitrogen atoms in the three equivalent cyano groups. Analysis of these core-level binding energies provides direct experimental insight into the charge distribution within the molecule, complementing the picture derived from HOMO-LUMO analysis and NMR spectroscopy. researchgate.net NEXAFS studies on anthracene, a related technique, show that final state relaxation effects are crucial for an accurate interpretation of the spectra, highlighting the complexity of core-level excitations in these systems. researchgate.net

Information on this compound is Not Currently Available

Following a comprehensive search of publicly accessible scientific databases and research literature, it has been determined that specific experimental and theoretical data for the chemical compound This compound (CAS No. 131357-85-2) is not available.

The request for a detailed article focusing on the "Electronic Structure and Advanced Spectroscopic Characterization" and "Vibrational Spectroscopy for Molecular Structure Confirmation and Conformational Analysis" of this specific molecule cannot be fulfilled at this time. The creation of a scientifically accurate and thorough article, including data tables and detailed research findings as specified, requires access to published characterization data which does not appear to exist in the public domain.

Searches were conducted to locate information on:

Resonant X-ray Scattering of this compound.

Advanced spectroscopic techniques applied to this compound.

Fourier-Transform Infrared (FT-IR) spectroscopy of this compound.

Vibrational and conformational analysis of this compound.

Generating content on these specific topics without direct research would result in speculation and would not meet the required standards of scientific accuracy.

Photophysical Properties and Excited State Dynamics of Anthracene 2,9,10 Tricarbonitrile

Fluorescence Emission Characteristics

The introduction of multiple cyano groups onto the anthracene (B1667546) framework has a profound impact on its fluorescence properties. These substituents alter the energy levels of the frontier molecular orbitals, influencing emission wavelengths, quantum yields, and lifetimes.

The fluorescence emission of cyanoanthracenes is highly sensitive to the surrounding environment, a phenomenon known as solvatochromism. For the related compound 9,10-dicyanoanthracene (B74266) (DCA), a significant red shift in the fluorescence emission spectrum is observed as the polarity of the solvent increases. researchgate.net For instance, the emission maximum shifts from 406 nm in the nonpolar solvent n-hexane to 442 nm in the polar aprotic solvent acetonitrile. This bathochromic shift indicates a larger dipole moment in the excited state compared to the ground state, which is stabilized to a greater extent by polar solvent molecules. researchgate.net

This behavior is attributed to the ability of the singlet excited state to engage in charge-transfer interactions with electron-donating solvents. rsc.org The absorption spectra, in contrast, show a much smaller red shift, leading to a large Stokes shift in polar solvents. researchgate.net It is anticipated that Anthracene-2,9,10-tricarbonitrile would exhibit even more pronounced solvatochromic behavior due to the increased asymmetry and electron-accepting character conferred by the third cyano group at the 2-position. The absorption spectra of cyanoanthracene radical anions have been shown to shift to lower energy with an increasing number of cyano groups, supporting the significant electronic influence of additional nitrile substituents. nih.gov

Table 1: Solvatochromic Shift in Fluorescence Emission of 9,10-Dicyanoanthracene (DCA) Data sourced from studies on 9,10-dicyanoanthracene, a related compound.

| Solvent | Solvent Polarity (ET(30)) | Emission Max (λem, nm) |

|---|---|---|

| n-Hexane | 31.0 | 406 |

| Benzene | 34.5 | 421 |

| Dichloromethane | 41.1 | 428 |

| Acetone | 42.2 | 432 |

| Acetonitrile | 46.0 | 442 |

The photoluminescence quantum yield (PLQY or Φf) is a critical parameter that defines the efficiency of the fluorescence process. For anthracene derivatives, this value is highly dependent on the nature and position of substituents. While unsubstituted anthracene has a modest quantum yield in solution (e.g., 0.27 in ethanol), substitution at the 9 and 10 positions can significantly enhance it. nih.gov

However, the introduction of electron-withdrawing cyano groups tends to influence the balance between radiative and non-radiative decay pathways. For 9,10-dicyanoanthracene (DCA), the fluorescence quantum yield is generally high but varies with the solvent environment. researchgate.net Studies show that for DCA, the sum of the fluorescence quantum yield (ΦF) and the triplet state production quantum yield (ΦT) is less than one in most solvents, indicating the presence of other non-radiative decay channels such as internal conversion. researchgate.netrsc.org The thiophene (B33073) substituents on the anthracene core have been shown to decrease the fluorescence quantum yield from near unity to less than 10%. rsc.org Given that the additional cyano group in this compound enhances its electron-accepting nature, it might lead to a lower PLQY compared to DCA due to increased rates of non-radiative decay.

Table 2: Photophysical Data for 9,10-Dicyanoanthracene (DCA) in Various Solvents Data sourced from studies on 9,10-dicyanoanthracene, a related compound.

| Solvent | Fluorescence Quantum Yield (ΦF) | Triplet Quantum Yield (ΦT) | Fluorescence Lifetime (τF, ns) |

|---|---|---|---|

| n-Hexane | 0.70 | 0.29 | 10.7 |

| Benzene | 0.62 | 0.14 | 11.4 |

| Dichloromethane | 0.74 | 0.08 | 12.8 |

| Acetone | 0.68 | 0.06 | 13.6 |

| Acetonitrile | 0.60 | 0.05 | 14.1 |

Fluorescence lifetime (τF) is the average time a molecule remains in its excited state before returning to the ground state via fluorescence. For DCA, the fluorescence lifetime generally increases with solvent polarity, ranging from 10.7 ns in n-hexane to 14.1 ns in acetonitrile. researchgate.net This trend is consistent with the stabilization of the polar excited state in polar solvents.

The decay of the excited state is a competition between radiative (fluorescence) and non-radiative processes, including internal conversion (IC) and intersystem crossing (ISC) to the triplet state. The observation that ΦF + ΦT < 1 for DCA in many solvents suggests that internal conversion from the first excited singlet state (S1) to the ground state (S0) is a significant deactivation pathway. researchgate.net Furthermore, studies on the radical anions of cyanoanthracenes reveal extremely short excited-state lifetimes (3-5 ps), attributed to efficient non-radiative deactivation through conical intersections. nih.gov While this applies to the radical anion, it highlights that cyano-substitution can facilitate rapid non-radiative decay channels. The deactivation of the excited state can also involve an internal conversion process to the ground state. rsc.org

Photoinduced Electron Transfer (PET) Mechanisms and Efficiency

The strong electron-accepting nature of the cyano-substituted anthracene core makes these molecules excellent candidates for participating in photoinduced electron transfer (PET) processes. Upon photoexcitation, the molecule becomes a much stronger oxidant and can accept an electron from a suitable donor molecule.

In intramolecular PET systems, an electron is transferred from a covalently linked donor moiety to the excited anthracene acceptor. nih.gov The efficiency of this process is governed by the driving force (the free energy change, ΔG) and the electronic coupling between the donor and acceptor. For intermolecular PET, the excited cyanoanthracene can be quenched by electron donors in solution. The quenching of DCA fluorescence by electron-donating solvents is evidence of such interactions. rsc.org

This compound, with its three electron-withdrawing nitrile groups, is expected to be a very potent electron acceptor in its excited state. Its reduction potential in the first singlet excited state would be significantly high, enabling efficient PET from a wide range of electron donors. rsc.org This property makes it potentially useful as a photosensitizer for oxidation reactions that proceed via an electron transfer mechanism.

Singlet and Triplet Exciton (B1674681) Dynamics

Upon absorption of a photon, a singlet exciton (S1) is formed. This exciton can decay via fluorescence, internal conversion, or undergo intersystem crossing (ISC) to form a triplet exciton (T1). The dynamics of these excitons are key to the photophysical behavior of the molecule.

Intersystem crossing is a process involving a change in spin multiplicity from a singlet to a triplet state. The efficiency of ISC is determined by the strength of spin-orbit coupling between the involved singlet and triplet states. For many anthracene derivatives, the ISC rate is relatively low, leading to high fluorescence quantum yields. semanticscholar.org

However, for DCA, triplet formation is observed with quantum yields (ΦT) ranging from 0.05 to 0.29 depending on the solvent. researchgate.net The presence of the triplet state is confirmed by the observation of delayed fluorescence resulting from triplet-triplet annihilation (TTA), where two triplet excitons combine to form an excited singlet state that then fluoresces. researchgate.netrsc.org The ISC pathway can be influenced by external factors, such as heavy-atom-containing quenchers, which enhance spin-orbit coupling and increase the rate of triplet formation. rsc.org It has also been noted that in some systems, the triplet state can be formed from the relaxed exciplex fluorescent state. capes.gov.br

For donor-acceptor type molecules, a small energy gap between the singlet and triplet charge-transfer states (ΔEST) can facilitate reverse intersystem crossing (RISC) from T1 back to S1, leading to thermally activated delayed fluorescence (TADF). nih.gov Given the strong charge-transfer character of the excited state of cyanoanthracenes, especially in polar solvents, investigating the ΔEST and the potential for TADF in this compound would be a pertinent area of research.

Exploration of Thermally Activated Delayed Fluorescence (TADF) Mechanisms

There is no available research data specifically investigating the Thermally Activated Delayed Fluorescence (TADF) mechanisms of this compound. The TADF process, which allows for the harvesting of triplet excitons for light emission through reverse intersystem crossing (RISC), is highly dependent on the specific molecular geometry and electronic structure of a compound. Typically, this involves a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). For anthracene derivatives, the introduction of both electron-donating and electron-accepting groups can modulate this energy gap. The three cyano (carbonitrile) groups on the anthracene core of this specific molecule are strong electron-withdrawing groups, which would significantly influence its electronic properties. However, without experimental or computational studies, any discussion of a TADF mechanism would be purely speculative.

Aggregation-Induced Emission (AIE) versus Aggregation-Caused Quenching (ACQ) Effects in the Solid State and Solution

Similarly, no studies were found that detail the aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ) behavior of this compound. The AIE phenomenon, where non-emissive molecules become highly luminescent upon aggregation, is often attributed to the restriction of intramolecular motions in the aggregated state. Conversely, ACQ is common in planar aromatic compounds like anthracene due to the formation of non-emissive excimers through π-π stacking. The presence and positioning of the three nitrile substituents on the anthracene framework would play a crucial role in dictating how the molecules pack in the solid state and interact in solution aggregates. These substituents could introduce steric hindrance that might disrupt π-π stacking and potentially lead to AIE, or they could alter the electronic landscape in a way that still favors quenching. Without specific research findings, it is not possible to determine which of these effects, if any, predominates for this compound.

Intermolecular Interactions and Supramolecular Assemblies of Anthracene 2,9,10 Tricarbonitrile

Host-Guest Chemistry and Complexation Behavior

The electron-deficient nature of the anthracene (B1667546) core in Anthracene-2,9,10-tricarbonitrile makes it an ideal candidate for participating in host-guest chemistry, typically as an electron-accepting guest. While specific studies detailing the complexation of this compound are not prevalent, the principles can be understood from related anthracenic systems. For instance, anthracene-containing crown ethers have been shown to form host-guest complexes with electron-poor molecules like 1,2,4,5-tetracyanobenzene (TCNB). nih.gov In such cases, the electron-rich cavity of the host encapsulates the electron-poor guest, stabilized by charge-transfer interactions.

Conversely, the electron-poor this compound would be expected to form stable complexes with electron-rich hosts, such as cyclophanes or crown ethers bearing electron-donating groups. The complexation would be driven by a combination of forces, including π-π interactions, hydrogen bonding (if applicable sites are present on the host), and charge-transfer forces. The stability and structure of these complexes are significantly influenced by the size and shape complementarity between the host and the guest molecule. In solution, the formation of such a host-guest complex is often signaled by a distinct color change. nih.gov

Characterization of π-π Stacking Interactions in Crystalline and Amorphous Phases

π-π stacking is a fundamental non-covalent interaction that dictates the solid-state packing of aromatic molecules like this compound. nih.gov The arrangement of molecules in both crystalline and amorphous phases determines the material's bulk electronic and photophysical properties. For anthracene derivatives, several packing motifs are common, including lamellar, herringbone, and various forms of co-facial stacking. nih.govrsc.org

In the case of this compound, the strong dipole moments created by the nitrile groups would significantly influence the preferred stacking geometry. These interactions can lead to highly ordered arrangements. In crystalline phases, X-ray diffraction would be the definitive method to characterize these interactions, revealing precise intermolecular distances and orientations. Typical π-stacking distances for anthracene moieties are in the range of 3.3 to 3.5 Å. nih.gov

The stacking can be either intramolecular, between aromatic rings within the same molecule (if conformationally permitted), or intermolecular, between adjacent molecules. nih.gov Studies on related phosphonate-ligated anthracene complexes show that subtle changes to substituents can dramatically alter the stacking from a head-to-tail linear chain to a zigzag arrangement. rsc.org For this compound, one would anticipate strong intermolecular π-π interactions, likely with electron-rich aromatic systems, driven by its electron-acceptor character. In the amorphous phase, while long-range order is absent, short-range π-stacking interactions persist and can be characterized using techniques like powder X-ray diffraction and differential scanning calorimetry. nih.gov

Formation and Properties of Charge Transfer Complexes

The pronounced electron-acceptor ability of this compound makes it highly disposed to forming charge-transfer (CT) complexes with a wide array of electron-donor molecules. These complexes arise from the partial transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. arxiv.org This interaction creates new hybrid electronic states and is the foundation for novel materials with tunable optoelectronic properties.

Stoichiometry and Thermodynamics of Donor-Acceptor Interactions

Charge-transfer complexes typically form with a well-defined stoichiometry, most commonly 1:1, between the donor and acceptor molecules. researchgate.net The stability of these complexes is governed by the thermodynamics of the donor-acceptor interaction, which can be quantified by determining the association constant (Ka), and changes in enthalpy (ΔH°) and entropy (ΔS°). These parameters are often measured using techniques like UV-vis or NMR titrations and isothermal titration calorimetry (ITC). rsc.org

The strength of the interaction is directly related to the electron affinity of the acceptor and the ionization potential of the donor. Given the three nitrile groups, this compound is expected to be a strong acceptor, capable of forming stable CT complexes even with weak donors. Theoretical studies on similar systems, such as anthracene derivatives complexed with tetracyanoethylene, provide insight into the energetics of these interactions. arxiv.org

Table 1: Examples of Donor-Acceptor Interactions in Anthracene-Based Systems (Note: Data is for illustrative purposes from related anthracene systems, as specific thermodynamic data for this compound complexes is not available in the cited literature.)

| Donor | Acceptor System | Method | Key Finding |

| Anthracene-crown ether | 1,2,4,5-Tetracyanobenzene (TCNB) | Fluorescence Titration | Formation of a stable 1:1 host-guest complex. nih.gov |

| Perylene | 1,2,4,5-Tetracyanobenzene (TCNB) | X-ray Diffraction | Formation of co-crystals with tunable D-A interactions. nih.gov |

| Anthracene Derivatives | Picric Acid | Fluorescence Quenching | High sensitivity indicates strong electron transfer from anthracene to the electron-deficient picric acid. nih.gov |

| Pyrene, Perylene, Coronene | C60F18 | Crystallography | D/A stoichiometry and ordering is highly dependent on the size of the PAH donor. researchgate.net |

Spectroscopic Signatures and Electronic Fingerprints of Charge Transfer

The formation of a charge-transfer complex is accompanied by distinct and observable spectroscopic changes. The most prominent signature is the appearance of a new, broad absorption band in the UV-visible spectrum, located at a longer wavelength (lower energy) than the absorption bands of the individual donor and acceptor molecules. nih.gov This "charge-transfer band" corresponds to the electronic transition from the ground state of the complex to an excited state where a full electron has been transferred from the donor to the acceptor.

For example, when a light-yellow solution of an anthracene-containing crown ether is mixed with a colorless solution of TCNB, the resulting solution turns a different color, and a new absorption band appears in the 450–650 nm range, which is characteristic of the CT interaction. nih.gov

Another key signature is fluorescence quenching. The intrinsic fluorescence of the anthracene moiety is often significantly quenched upon formation of a CT complex. nih.govnih.gov This occurs because the charge-transfer process provides a non-radiative decay pathway for the excited state, which competes with fluorescence emission. The extent of quenching can be used to quantify the strength of the interaction and the binding constant. In some donor-acceptor systems, intramolecular charge transfer (ICT) can lead to strong emission in the solid state, with the emission wavelength being sensitive to solvent polarity (solvatochromism). rsc.org

Directed Self-Assembly into Ordered Nanostructures and Morphologies

The same intermolecular forces that govern crystal packing—namely π-π stacking, and donor-acceptor interactions—can be harnessed to direct the self-assembly of this compound into well-defined nanostructures in solution or on surfaces. By controlling factors such as solvent, temperature, and concentration, it is possible to guide the assembly process to form specific morphologies like nanofibers, ribbons, vesicles, or hydrogels. rsc.org

For example, amino acids modified with an anthracene group have been shown to self-assemble into supramolecular hydrogels. rsc.org Similarly, coil-rod-coil molecules featuring a 9,10-distyrylanthracene (B86952) core can assemble into micelles, spheres, and sheet-like structures in aqueous solutions. researchgate.net The strong directional nature of the interactions involving this compound would make it a promising candidate for creating highly ordered, anisotropic nanostructures. These ordered assemblies are crucial for applications in organic electronics, where charge transport is highly dependent on molecular alignment.

Supramolecular Polymerization and Co-Assembly Strategies for Advanced Materials

Beyond discrete nanostructures, this compound can be employed in co-assembly strategies to create advanced supramolecular materials, including supramolecular polymers. Supramolecular polymerization involves the non-covalent, directional linking of monomeric units into long, polymer-like chains.

A viable strategy would involve the co-assembly of this compound (the acceptor) with a complementary electron-donating monomer. The driving force for the polymerization would be the charge-transfer interaction between the donor and acceptor units. Research on other systems has demonstrated that charge-transfer interactions can effectively link spherical micelles into linear supramolecular polymers. researchgate.net By carefully designing the donor co-monomer, it would be possible to control the properties of the resulting supramolecular polymer, such as its length, stability, and responsiveness to external stimuli. This approach opens a pathway to creating dynamic and functional materials for applications ranging from sensors to smart materials.

Charge Transport Phenomena and Organic Electronic Applications of Anthracene 2,9,10 Tricarbonitrile

Evaluation as an Electron Transporting or Hole Transporting Material

The intrinsic electronic properties of the anthracene (B1667546) core, combined with the strong electron-withdrawing nature of nitrile (-CN) groups, strongly suggest that Anthracene-2,9,10-tricarbonitrile would function primarily as an electron-transporting material (ETM) .

The anthracene moiety itself is a well-known building block for organic semiconductors, capable of facilitating charge transport. mdpi.com The addition of nitrile groups is a common strategy to enhance electron affinity and improve charge carrier mobility in organic field-effect transistors (OFETs). chemshuttle.com For instance, dicarbonitrile-substituted anthracenes are utilized in the synthesis of organic semiconductors where the anthracene core provides valuable electron-transport properties. chemshuttle.com

Theoretical and experimental studies on other anthracene derivatives demonstrate that their charge transport characteristics can be precisely tuned.

Electron Transport: Asymmetric anthracene derivatives have been developed specifically as ETMs for OLEDs, with a focus on modulating the side groups at the 9 and 10 positions to enhance transport ability. researchgate.netresearchgate.net The presence of three nitrile groups in this compound would significantly lower its Lowest Unoccupied Molecular Orbital (LUMO) energy level, a key requirement for efficient electron injection and transport.

Hole Transport: Conversely, anthracene derivatives can be engineered into efficient hole-transporting materials (HTMs) , often by incorporating electron-donating groups like arylamines. researchgate.netrsc.org Star-shaped anthracene compounds featuring donor-π-donor (D-π-D) architectures have been designed as HTMs for perovskite solar cells. nih.govrsc.org

Bipolar Transport: Some anthracene derivatives exhibit bipolar transport, meaning they can transport both electrons and holes. This is often achieved in molecules where the Highest Occupied Molecular Orbital (HOMO) and LUMO are both distributed on the anthracene core, allowing charge to share the same transport pathways. researchgate.netrsc.org

Given its structure, this compound is a prime candidate for evaluation as an n-type semiconductor material in various organic electronic devices.

Applications in Organic Light-Emitting Diodes (OLEDs)

Anthracene derivatives are a cornerstone of OLED technology, serving as emitters, host materials, and transport materials. rsc.org The introduction of cyano groups can tune the material's energy levels and emissive properties, making cyano-anthracene compounds highly relevant for advanced OLEDs.

Emitter Characteristics and Performance in OLED Devices

Anthracene provides a robust core for developing highly efficient blue fluorescent emitters due to its wide energy gap and excellent photoluminescence properties. mdpi.comresearchgate.net The functionalization with nitrile groups can further enhance performance.

A relevant analogue, an anthracene derivative featuring a benzonitrile (B105546) group (mCz-TAn-CN), has been synthesized and shown to be a highly efficient deep-blue emitter. rsc.org A non-doped OLED device using this material achieved stable deep-blue emission with Commission Internationale de l'Eclairage (CIE) coordinates of (0.14, 0.12). rsc.org This high performance is partly attributed to the triplet-triplet annihilation process, which allows for harvesting of non-emissive triplet excitons to generate more light, boosting the theoretical efficiency limit. rsc.org Another related compound, TPA-TAn-DMAC, produced deep-blue light with a high external quantum efficiency (ηext) of 4.9% in a non-doped device. rsc.org

Based on these findings, this compound could potentially serve as an efficient deep-blue emitter, with its multiple nitrile groups providing strong electronic modulation.

Host Material Design and Performance Optimization in Emitting Layers

Anthracene derivatives are widely used as host materials in the emissive layer (EML) of OLEDs, particularly for fluorescent blue dopants. mdpi.comgoogle.com An ideal host material should have a wide bandgap to confine excitons on the dopant (guest) molecule and good charge transport properties to deliver electrons and holes to the recombination zone. mdpi.comossila.com

The asymmetric and non-planar structure of many substituted anthracenes provides steric hindrance that prevents crystallization in the solid state, leading to stable amorphous thin films, which is crucial for device longevity. mdpi.com For example, 10-(4-(naphthalen-1-yl)phenyl)-9-(naphthalen-3-yl)anthracene (2-NaAn-1-PNa) has been demonstrated as a successful blue host material with a wide band gap of 2.95 eV. mdpi.com By incorporating bulky substituents, aggregation between molecules can be restrained, leading to efficient blue electroluminescence. researchgate.net

This compound, with its likely wide bandgap and potential for forming stable amorphous films, fits the profile of a promising host material, especially for blue or white OLEDs.

Device Architecture, Fabrication, and Electroluminescence Performance Parameters

The performance of an OLED is defined by several key parameters, including external quantum efficiency (EQE), luminance, and CIE coordinates. A typical OLED structure consists of a substrate, an anode, a hole-injection layer (HIL), a hole-transport layer (HTL), an emissive layer (EML), an electron-transport layer (ETL), an electron-injection layer (EIL), and a cathode. ossila.com

The table below summarizes the performance of OLEDs using various anthracene-based compounds as either the emitter or the host material, illustrating the high efficiencies that can be achieved.

| Compound/Role | Dopant | Max. EQE (%) | Luminance (cd/m²) | CIE (x, y) | Reference |

| mCz-TAn-CN (Emitter) | None (Non-doped) | 7.03 | Not Specified | (0.14, 0.12) | rsc.org |

| m2Cz-TAn-CN (Emitter) | Doped | 7.28 | Not Specified | (0.14, 0.09) | rsc.org |

| 2-NaAn-1-PNa (Host) | 3Me-1Bu-TPPDA | 8.3 | 934 at 10 mA/cm² | (0.133, 0.141) | mdpi.com |

| TPA-TAn-DMAC (Emitter) | None (Non-doped) | 4.9 | >10,000 | (0.14, 0.18) | rsc.org |

| BH-9PA (Host) | DSA-Ph | Not Specified | 7.03 cd/A | (0.15, 0.26) at 7V | researchgate.net |

Note: The data in this table is for anthracene derivatives analogous to this compound, not the compound itself.

A significant challenge in high-brightness OLEDs is "efficiency roll-off," where the EQE decreases at high current densities. Materials design, such as that seen in the 2-NaAn-1-PNa host, can lead to exceptionally low roll-off, maintaining high efficiency even at high luminance levels. mdpi.com

Role in Organic Photovoltaics (OPVs) and Organic Solar Cells

The properties that make a molecule a good electron transporter also make it a candidate for use as an electron acceptor in organic solar cells. The development of non-fullerene acceptors (NFAs) has been a major focus in the OPV field to overcome the limitations of traditional fullerene-based acceptors, such as their limited light absorption and synthetic inflexibility. kaust.edu.sarsc.org

Utilization as Acceptor Materials in Non-Fullerene Organic Solar Cells

Anthracene derivatives are being actively investigated as components in OPVs. jmaterenvironsci.com They have been used as electron-donating materials when functionalized with groups like triarylamine. nih.gov However, for a molecule like this compound, the key potential lies in its use as an electron-accepting material in non-fullerene solar cells.

An ideal NFA should have strong absorption in the solar spectrum, appropriate energy levels (LUMO) to accept electrons from a donor polymer, and good electron mobility. rsc.org

A-D-A Acceptors: Researchers have designed acceptor-donor-acceptor (A-D-A) type non-fullerene acceptors using an anthracene core, achieving high power conversion efficiencies (PCEs). researchgate.net For instance, two NFAs, AT-NC and AT-4Cl, were synthesized based on a heptacyclic anthracene-fused core with different electron-withdrawing end groups. researchgate.net

Fluorescent Acceptors: In one study, a highly fluorescent anthracene derivative, ANT-4F, was used as a non-fullerene acceptor in a bulk heterojunction solar cell with a PBDB-TF polymer donor. rsc.org The device demonstrated the viability of using such compounds as acceptor materials. rsc.org

The strong electron-accepting character imparted by the three nitrile groups makes this compound a compelling candidate for investigation as a non-fullerene acceptor in next-generation organic solar cells.

Mechanisms of Charge Separation and Recombination

The processes of charge separation and recombination are fundamental to the operation of many organic electronic devices, including solar cells and photodetectors. In the context of anthracene derivatives, these mechanisms are intricately linked to the molecular structure and the surrounding environment.

Upon photoexcitation, an electron is promoted to a higher energy level, creating an exciton (B1674681) (a bound electron-hole pair). For charge separation to occur, this exciton must be dissociated into a free electron and a free hole. This process is often facilitated at the interface between a donor material and an acceptor material, where the energy offset between their frontier molecular orbitals provides the driving force for charge transfer.

While no specific studies on the charge separation and recombination dynamics of this compound have been reported, research on other anthracene-containing systems provides some insights. For instance, in dyads composed of anthracene and naphthalenediimide, photoinduced charge separation has been observed to occur on a picosecond timescale. google.com The subsequent charge recombination, where the separated electron and hole recombine, can be a competing process that limits device efficiency. The rate of recombination is influenced by factors such as the distance between the separated charges and the electronic coupling between the donor and acceptor units. google.com In some anthracene derivatives, triplet excited states can be formed through charge recombination, a phenomenon that has been studied in the context of singlet fission and triplet-triplet annihilation.

The strong electron-withdrawing nitrile groups in this compound would be expected to lower both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels compared to unsubstituted anthracene. This could potentially make it an effective electron acceptor in a donor-acceptor blend, promoting charge separation. However, without experimental data, the precise kinetics and efficiencies of charge separation and recombination in this specific molecule remain a subject for future investigation.

Performance in Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are a key component of flexible and printed electronics. The performance of an OFET is largely determined by the charge transport characteristics of the organic semiconductor used as the active layer. Anthracene and its derivatives have been explored as p-type, n-type, and ambipolar semiconductors in OFETs.

Currently, there is no published research detailing the fabrication and performance of OFETs based on this compound. The introduction of three electron-withdrawing nitrile groups would likely impart strong n-type (electron-transporting) characteristics to the molecule. This is a common strategy to lower the LUMO level, facilitating electron injection and transport.

For comparison, studies on other functionalized anthracenes have demonstrated the profound impact of substituents on device performance. For example, the introduction of fluorinated phenyl groups at the 2,6-positions of anthracene has been shown to induce a transition from p-type to n-type behavior. The molecular packing in the solid state is also a critical factor governing charge transport. Theoretical studies on 2,6-disubstituted anthracene derivatives suggest that aryl substituents can lead to stable herringbone packing motifs, which are often associated with efficient two-dimensional charge transport.

The table below summarizes the performance of OFETs using different anthracene derivatives, illustrating the range of charge mobilities and on/off ratios that have been achieved. It is important to reiterate that these data are for related compounds and not for this compound.

| Anthracene Derivative | Transistor Type | Charge Carrier Mobility (cm²/Vs) | On/Off Ratio | Reference |

| 2,6-Diphenylanthracene | p-type | 3.0 | > 10⁶ | Not available in snippets |

| 2,6-Bis(4-(trifluoromethyl)phenyl)anthracene | n-type | 0.1 | > 10⁵ |

Future research on this compound would need to focus on its synthesis, thin-film deposition, and characterization in an OFET architecture to determine its actual charge transport properties and potential for electronic applications.

Advanced Chemical Sensing Applications (Non-Biological Focus)

The inherent fluorescence of the anthracene core makes its derivatives attractive candidates for the development of chemical sensors. The principle often relies on the modulation of the fluorescence signal (quenching or enhancement) upon interaction with a specific analyte.

Development of Fluorometric and Colorimetric Sensing Mechanisms

No studies on the development of fluorometric or colorimetric sensors based on this compound have been reported in the scientific literature. However, the general strategies employed for other anthracene-based sensors can provide a roadmap for future work.

A common approach involves attaching a receptor unit to the anthracene fluorophore that can selectively bind to the target analyte. This binding event can alter the electronic properties of the anthracene core, leading to a change in its fluorescence or a visible color change. For instance, anthracene derivatives functionalized with moieties capable of binding metal ions have been developed as fluorescent sensors for Cu²⁺, Co²⁺, and Cr³⁺. The sensing mechanism can involve processes such as photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or the formation of excimers or exciplexes.

In the case of this compound, the nitrile groups themselves could potentially act as weak binding sites for certain analytes. Alternatively, the anthracene core could be further functionalized with specific receptors to create a targeted sensor. The strong electron-withdrawing nature of the nitrile groups would likely shift the emission wavelength of the anthracene core, which could be advantageous for developing sensors with specific optical properties.

Analyte Specificity, Sensitivity, and Limit of Detection Studies

As there are no reported sensing applications for this compound, there is no data on its analyte specificity, sensitivity, or limit of detection. To provide a benchmark, the table below presents these parameters for other reported anthracene-based chemical sensors.

| Anthracene-Based Sensor | Analyte | Limit of Detection | Reference |

| 9,10-Bis(8-quinolinoxymethyl)anthracene | Cu²⁺ | 150 nM | |

| 9,10-Bis(8-quinolinoxymethyl)anthracene | Co²⁺ | 600 nM | |

| Anthracene-thiophene Schiff base | Cr³⁺ | 0.4 µM | |

| Anthracene carboxyimide-based selenide | Hypochlorous Acid | 36.2 nM |

These examples highlight the potential of the anthracene scaffold in achieving high sensitivity for a range of analytes. Future research would be necessary to explore whether this compound can be developed into a selective and sensitive chemical sensor and to determine its performance metrics for specific target analytes.

While the chemical structure of this compound suggests intriguing electronic properties that could be beneficial for applications in organic electronics and chemical sensing, a thorough review of the current scientific literature indicates a clear lack of dedicated research on this specific compound. The anticipated n-type behavior and potential for fluorescence modulation remain to be experimentally verified. The data and discussions presented in this article, based on related anthracene derivatives, are intended to provide a contextual framework and to highlight the significant opportunities for future research into the synthesis, characterization, and application of this compound.

Advanced Computational Studies and Theoretical Modeling of Anthracene 2,9,10 Tricarbonitrile

Density Functional Theory (DFT) Calculations for Ground State Properties

Detailed research findings from DFT calculations, which provide fundamental insights into the electronic structure and geometry of molecules in their lowest energy state, are not available for Anthracene-2,9,10-tricarbonitrile. Such studies are crucial for understanding the intrinsic properties of a compound.

Molecular Geometry Optimization and Conformational Energy Landscapes

No published studies were found that detail the optimized molecular geometry, bond lengths, and angles for this compound. Furthermore, information regarding its conformational energy landscapes, which would describe the relative energies of different spatial arrangements of the molecule, remains uncharacterized.

Electronic Band Structure and Density of States Analysis

Analyses of the electronic band structure and the Density of States (DOS) for solid-state this compound have not been reported. These calculations are vital for predicting the electronic conductivity and potential applications of the material in semiconductors and other electronic devices.

Charge Density Distribution and Molecular Electrostatic Potential Mapping

There is no available data on the charge density distribution or molecular electrostatic potential (MEP) maps for this compound. This information would be essential for predicting its reactive sites and intermolecular interaction patterns.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is a powerful method for investigating the behavior of molecules upon absorbing light. However, specific TD-DFT studies on this compound have not been published.

Accurate Simulation of Absorption and Emission Spectra

Without dedicated TD-DFT calculations, there are no simulated absorption (UV-Vis) and emission (fluorescence) spectra available for this compound. These simulations are key to understanding and predicting the photophysical properties of a compound.

Characterization of Intramolecular Charge Transfer (ICT) States

The characterization of intramolecular charge transfer (ICT) states, which are critical for applications in sensors, imaging, and organic light-emitting diodes (OLEDs), has not been performed for this compound according to available research. Such studies would involve analyzing the electronic transitions to understand how charge is redistributed within the molecule in its excited states.

While computational studies have been performed on the parent anthracene (B1667546) molecule and various other nitrile-substituted aromatic compounds, the specific and sole focus on this compound as requested cannot be fulfilled based on current scientific records. This highlights a potential area for future research in the field of computational chemistry and materials science.

Molecular Dynamics Simulations for Dynamic Behavior and Aggregation Studies

Molecular dynamics (MD) simulations are a powerful tool to investigate the dynamic behavior and aggregation tendencies of molecules in various environments. While specific MD studies on this compound are not widely available in public literature, the principles of its behavior can be inferred from simulations of related polycyclic aromatic hydrocarbons (PAHs) and other small organic molecules. nih.govnih.govresearchgate.net

MD simulations can predict the propensity of small organic molecules to self-associate in solution. nih.govnih.gov For a molecule like this compound, simulations would typically be run with a number of molecules in a solvent box to observe their interactions over time. The aggregation process is driven by a balance of forces, including van der Waals interactions, electrostatic interactions, and solvophobic effects. The strong dipole moments introduced by the three cyano groups in this compound would be expected to play a significant role in its aggregation behavior, potentially leading to ordered assemblies.

The general methodology for such a simulation would involve:

Force Field Parameterization: Assigning a suitable force field (e.g., AMBER, CHARMM, or a specialized force field for organic molecules) to accurately describe the inter- and intramolecular forces.

System Setup: Placing a number of this compound molecules in a simulation box with a chosen solvent (e.g., water, or an organic solvent).

Simulation Run: Running the simulation for a sufficient length of time (nanoseconds to microseconds) to allow for aggregation to occur. nih.govnih.gov

Analysis: Analyzing the trajectories to understand the size, shape, and dynamics of the aggregates. This can include calculating radial distribution functions to understand the packing of molecules within an aggregate and root mean square deviations to assess conformational flexibility. researchgate.net

Table 1: Key Parameters in Molecular Dynamics Simulations of Molecular Aggregation

| Parameter | Description | Relevance to this compound |

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. | Crucial for accurately representing the interactions involving the cyano groups and the aromatic system. |

| Solvent Model | The representation of the solvent molecules in the simulation (e.g., explicit or implicit). | The choice of solvent will significantly impact the solvophobic and solvophilic interactions driving aggregation. |

| Simulation Time | The duration of the simulation. | Longer simulation times are often necessary to observe the formation of stable aggregates. nih.govnih.gov |

| System Size | The number of solute and solvent molecules in the simulation box. | A larger system size can provide more statistically relevant data on aggregation. |

Crystal Structure Prediction and Packing Analysis

The solid-state properties of a molecular material are dictated by its crystal structure, which describes the arrangement of molecules in the crystalline lattice. X-ray diffraction is the primary experimental technique for determining crystal structures. researchgate.netresearchgate.netrsc.org

While a specific, publicly available crystal structure for this compound is not readily found, we can predict its likely packing motifs based on studies of anthracene and its derivatives, particularly dicyanoanthracene. researchgate.netresearchgate.netresearchgate.net The crystal packing of aromatic molecules is generally governed by a combination of π-π stacking and C-H···π interactions.

Elucidation of Intermolecular Interactions and Packing Motifs

The introduction of three cyano groups onto the anthracene core is expected to significantly influence the intermolecular interactions and, consequently, the crystal packing. The strong electron-withdrawing nature of the cyano groups creates significant quadrupole moments and local dipoles, which will lead to specific intermolecular interactions.

Common packing motifs observed in anthracene derivatives include:

Herringbone Packing: This is a common motif for unsubstituted anthracene, where the molecules are arranged in a "herringbone" pattern, maximizing C-H···π interactions. researchgate.netresearchgate.net

π-π Stacking: Planar aromatic molecules often stack on top of each other, driven by van der Waals forces. The presence of cyano groups can modify this stacking, potentially leading to slipped-stacked or co-facial arrangements to optimize electrostatic interactions. For instance, in some dicyanoanthracene derivatives, π-π interactions are a dominant packing force. researchgate.net

C-H···N Interactions: The nitrogen atoms of the cyano groups can act as hydrogen bond acceptors, forming weak C-H···N hydrogen bonds with neighboring molecules. These interactions can play a crucial role in directing the crystal packing.

Table 2: Expected Intermolecular Interactions and Packing Motifs for this compound

| Interaction Type | Description | Expected Influence on Packing |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Likely to be a primary packing force, with the geometry influenced by the electrostatic repulsion/attraction of the cyano groups. |

| C-H···π Interactions | Interactions between a C-H bond and the π-system of an adjacent molecule. | A common interaction in aromatic systems that contributes to the overall stability of the crystal lattice. |

| C-H···N Hydrogen Bonds | Weak hydrogen bonds between a C-H donor and the nitrogen atom of a cyano group. | These directional interactions can lead to specific, ordered packing arrangements. |

| Dipole-Dipole Interactions | Electrostatic interactions between the permanent dipoles of the cyano groups. | These strong interactions will significantly influence the relative orientation of molecules in the crystal. |

The final crystal structure will be a result of the energetic balance between these competing interactions, aiming to achieve the most thermodynamically stable arrangement.

Development and Application of Quantum Chemical Descriptors for Structure-Property Relationship Establishment

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be correlated with its physical and chemical properties. nih.govrsc.orgnih.govfrontiersin.orgrsc.orglu.se These descriptors are invaluable for establishing quantitative structure-property relationships (QSPRs), which can then be used to predict the properties of new, unsynthesized molecules.

For this compound, quantum chemical calculations, particularly those based on Density Functional Theory (DFT), can provide a wealth of information.

Key quantum chemical descriptors and their relevance include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic and optical properties of a molecule. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is related to the molecule's color and its reactivity. The electron-withdrawing cyano groups are expected to significantly lower the LUMO energy of this compound, making it a good electron acceptor.

Electron Affinity and Ionization Potential: These properties, related to the LUMO and HOMO energies respectively, quantify the ability of a molecule to accept or donate an electron. They are critical for designing materials for organic electronic devices.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around a molecule. For this compound, the MEP would show regions of negative potential around the nitrogen atoms of the cyano groups and regions of positive potential on the aromatic ring, guiding the understanding of intermolecular interactions.

Dipole Moment: The presence of three cyano groups will induce a significant molecular dipole moment, which influences its solubility, aggregation behavior, and intermolecular interactions in the solid state.

Table 3: Key Quantum Chemical Descriptors and Their Significance for this compound

| Descriptor | Definition | Predicted Trend for this compound | Relevance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Lowered compared to unsubstituted anthracene. | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Significantly lowered compared to unsubstituted anthracene. | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Reduced compared to anthracene, but the effect of multiple cyano groups can be complex. | Determines the electronic absorption and emission properties. |

| Molecular Electrostatic Potential (MEP) | The electrostatic potential experienced by a positive point charge at a particular location near a molecule. | Negative potential around the cyano groups, positive potential on the aromatic core. | Predicts sites for electrophilic and nucleophilic attack and governs intermolecular interactions. |

| Dipole Moment | A measure of the separation of positive and negative electrical charges within a molecule. | A significant dipole moment is expected due to the three polar cyano groups. | Influences solubility, aggregation, and crystal packing. |

By calculating these descriptors for a series of related cyano-substituted anthracenes, it is possible to build robust QSPR models. These models can then be used to predict the properties of this compound and to guide the design of new molecules with tailored electronic and optical properties for specific applications.

Future Research Directions and Potential Innovations

Rational Design Principles for Next-Generation Anthracene-based Tricarbonitriles

The rational design of organic semiconductors hinges on establishing clear structure-property relationships to predictably tune material performance. For anthracene-based tricarbonitriles, future research will focus on leveraging these principles to optimize them for specific electronic applications.

A primary design strategy involves the strategic placement and number of cyano substituents. Cyano groups are powerful electron-withdrawing moieties that significantly lower the energy levels of the frontier molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgrsc.org This is a critical factor for creating efficient and stable n-type materials, as a lower LUMO level facilitates electron injection from electrodes and enhances stability against ambient oxidation. rsc.orgagu.edu.tr Research on related cyano-functionalized anthracenes has demonstrated that core-cyanation is a critical strategy for tuning the LUMO energy to enable robust electron transport in air. acs.orgagu.edu.tr An electrochemical threshold of a first reduction potential (Ered1) between -0.3 V and -0.4 V has been estimated to be necessary to stabilize n-channel transport in this class of materials. agu.edu.tr

Future design principles will explore:

Isomeric Effects: Systematically synthesizing and characterizing different isomers of anthracene (B1667546) tricarbonitrile and other poly-cyanated anthracenes to understand how the position of the CN groups (e.g., at the 2, 9, 10 positions versus other combinations) affects molecular packing, orbital energies, and charge transport anisotropy.

Modulation of Solubility and Processability: While the rigid, planar structure of the anthracene core is beneficial for charge transport, it often leads to poor solubility. Future designs will incorporate solubilizing groups (e.g., alkyl or alkoxy chains) at other positions on the anthracene core. The challenge is to achieve this without disrupting the desirable solid-state packing or diluting the electronic properties. Research has shown that even the geometry of the substituent (linear vs. V-shaped) can be used to modify solubility. acs.org

Core Extension and Heteroatom Incorporation: Expanding the π-conjugated system by fusing other aromatic or heteroaromatic rings to the anthracene tricarbonitrile framework could further tune the electronic bandgap and enhance intermolecular interactions.

Table 1: Illustrative Comparison of Electronic Properties of Anthracene Derivatives

| Compound Type | Representative Structure | Typical HOMO (eV) | Typical LUMO (eV) | Key Characteristic | Source(s) |

| Unsubstituted Anthracene | Anthracene | ~ -5.9 | ~ -2.5 | Wide band-gap, p-type behavior | wikipedia.org |

| Cyano-Substituted Anthracene | N,N'-dialkyl-dicyanoanthracenedicarboximide | ~ -7.0 | ~ -3.8 | Lowered LUMO, air-stable n-type behavior | agu.edu.tr |

| Nitro/Cyano-Substituted Anthracene | 2,7-dinitro-9,10-dicyanoanthracene | Not reported | ~ -4.3 | Exceptionally low LUMO level | acs.org |

Note: The values presented are representative and can vary based on the specific derivative and measurement technique.

Integration into Multi-Component Systems and Advanced Hybrid Materials

The strong electron-accepting nature of anthracene-2,9,10-tricarbonitrile makes it an excellent candidate for integration into multi-component and hybrid material systems. Such systems are the foundation of many advanced organic electronic devices.

Future research will likely focus on:

Organic Solar Cells (OSCs): Anthracene tricarbonitriles can be explored as non-fullerene acceptors (NFAs) in bulk heterojunction OSCs. Their strong absorption and electron-accepting properties could be paired with suitable p-type polymer donors to create efficient charge-generating interfaces. The development of cyano-functionalized building blocks is a key strategy for creating high-performance n-type semiconductors for OSCs. rsc.orgrsc.org

Organic Light-Emitting Diodes (OLEDs): These molecules are prime candidates for use as electron-transporting layer (ETL) or host materials in phosphorescent OLEDs (PhOLEDs). Their low-lying LUMO levels facilitate electron injection from the cathode, while their high triplet energy, characteristic of the anthracene core, can effectively confine excitons on a guest emitter, preventing energy loss and improving device efficiency. Patents have already been filed for anthracene-based compounds with cyano substituents for use in OLEDs. google.com

Hybrid Perovskite Solar Cells: Anthracene tricarbonitriles could be investigated as an interfacial layer between the perovskite active layer and the electron-collecting electrode (e.g., TiO₂ or SnO₂). Such a layer could passivate defects at the perovskite surface and improve charge extraction efficiency.

Organic Field-Effect Transistors (OFETs): As standalone n-type semiconductors, these materials are essential for fabricating complementary (CMOS-like) logic circuits, which are more power-efficient than circuits based solely on p-type transistors. rsc.org Blending them with p-type semiconductors could also lead to ambipolar transistors.

Exploration of Novel Photophysical Phenomena and Mechanistic Insights